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For Researchers, Scientists, and Drug Development Professionals

Introduction
MB 660R DBCO is a bright, photostable, far-red fluorescent dye functionalized with a

dibenzocyclooctyne (DBCO) group.[1][2][3][4] This reagent is designed for the fluorescent

labeling of azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition

(SPAAC).[1][5] SPAAC is a bioorthogonal, copper-free click chemistry reaction that enables the

specific and covalent attachment of the dye to a target protein or other molecule that has been

metabolically, enzymatically, or chemically engineered to contain an azide group.[5][6][7]

The reaction is driven by the high ring strain of the DBCO group, which allows it to react

efficiently with azides at physiological temperatures without the need for a cytotoxic copper

catalyst.[5][6] This makes MB 660R DBCO an ideal tool for labeling proteins in complex

biological samples and for live-cell imaging applications.[6][8] The exceptional brightness and

photostability of the MB 660R fluorophore make it well-suited for demanding applications such

as confocal microscopy and single-molecule imaging.[1][2][9]

Physicochemical and Spectroscopic Properties
The key characteristics of the MB 660R DBCO dye are summarized below. These properties

are essential for designing experiments, selecting appropriate instrumentation, and performing

quantitative analysis.
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Property Value Reference

Excitation Maximum (λmax) ~665 nm [1][2]

Emission Maximum (λem) ~690 nm [1]

Recommended Excitation

Laser
633 or 635 nm [1][2][3][4]

Molar Extinction Coefficient (ε) 92,000 cm-1M-1 [1]

Molecular Weight 1003.19 g/mol [1]

Solubility Water, DMSO, DMF [1]

pH Sensitivity Insensitive from pH 4 to 10 [1][2][9]

Storage Conditions
-20°C, Desiccated, Protected

from light
[1]

Reaction Mechanism and Workflow
The labeling process is based on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

reaction. This reaction forms a stable triazole linkage between the DBCO group on the dye and

the azide group on the target protein.
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Caption: SPAAC reaction between an azide-modified protein and MB 660R DBCO.

The general experimental procedure involves a simple mixing of the azide-containing protein

with the MB 660R DBCO reagent, followed by incubation and subsequent purification to

remove any unreacted dye.
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Caption: General experimental workflow for labeling proteins with MB 660R DBCO.
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Experimental Protocols
This section provides a detailed protocol for labeling an azide-modified protein with MB 660R
DBCO and determining the final degree of labeling.

Protocol 1: Protein Labeling via SPAAC
This protocol provides a general procedure. Optimal conditions, such as the molar ratio of dye

to protein and incubation time, may need to be determined empirically for specific applications.

Materials:

Azide-modified protein (e.g., antibody, enzyme) in an azide-free buffer like PBS.

MB 660R DBCO

Anhydrous DMSO or DMF

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Spin desalting columns or other gel filtration media for purification.

Microcentrifuge tubes

Procedure:

Reagent Preparation:

Prepare the azide-modified protein solution at a concentration of 1-5 mg/mL in cold PBS.

Allow the vial of MB 660R DBCO to equilibrate to room temperature before opening.

Prepare a 1-10 mM stock solution of MB 660R DBCO in anhydrous DMSO. Mix by

vortexing until fully dissolved. Note: Prepare this solution fresh before each use.

Labeling Reaction:

Add a 2 to 10-fold molar excess of the MB 660R DBCO stock solution to the protein

solution.[10][11] For initial experiments, a 7.5-fold excess is a good starting point.[10]
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Mix the components gently by pipetting. Avoid vigorous vortexing to prevent protein

denaturation.

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected

from light.[11][12] Longer incubation at 4°C is often preferred to maximize labeling

efficiency while preserving protein integrity.

Purification of Labeled Protein:

Following incubation, remove the unreacted MB 660R DBCO dye from the labeled protein.

This step is crucial for accurate downstream quantification.[13][14]

Use a spin desalting column appropriate for the protein's molecular weight, following the

manufacturer's instructions.[10] Equilibrate the column with PBS before applying the

sample.

Apply the reaction mixture to the center of the resin and centrifuge to collect the purified,

labeled protein.

Storage:

Store the purified protein conjugate at 4°C for short-term use or at -20°C (with a

cryoprotectant like glycerol if necessary) for long-term storage. Protect from light.

Protocol 2: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each

protein molecule.[15] It is determined using absorbance spectrophotometry. An ideal DOL is

typically between 2 and 10 for antibodies.[16]

Procedure:

Measure Absorbance:

Using a UV-Vis spectrophotometer, measure the absorbance of the purified labeled protein

solution at 280 nm (A280) and at the dye's absorbance maximum, ~665 nm (Amax).[15]
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Use PBS or the purification buffer as a blank. Dilute the sample if necessary to ensure

absorbance readings are within the linear range of the instrument (typically < 2.0).[14]

Calculate DOL:

Step A: Calculate the molar concentration of the dye.

Molarity of Dye = Amax / (εDye × path length)

Where εDye for MB 660R is 92,000 M-1cm-1 and the path length is typically 1 cm.

Step B: Calculate the molar concentration of the protein.

A correction factor (CF) is needed because the dye also absorbs light at 280 nm. The

CF for DBCO is approximately 0.08 (A280/A309) but a specific value for MB 660R at

665 nm should be obtained from the supplier if available. For this calculation, we will

use a general principle.

Corrected A280 = A280, measured - (Amax × CF280)

Note: The CF280 is the ratio of the dye's absorbance at 280 nm to its absorbance at

λmax.

Molarity of Protein = Corrected A280 / (εProtein × path length)

Where εProtein is the molar extinction coefficient of your specific protein.

Step C: Calculate the DOL.

DOL = Molarity of Dye / Molarity of Protein
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Issue Possible Cause Suggested Solution

Low DOL / Weak Fluorescence
Inefficient azide incorporation

in the protein.

Optimize the metabolic or

chemical method used to

introduce azides.

Insufficient molar excess of

dye.

Increase the molar excess of

MB 660R DBCO in the labeling

reaction.[15]

Short incubation time.

Increase the incubation time or

perform the reaction overnight

at 4°C.[10]

Degraded DBCO reagent.

Ensure MB 660R DBCO is

stored properly and dissolved

in anhydrous DMSO

immediately before use.[11]

High Background / Non-

specific Staining

Incomplete removal of

unreacted dye.

Ensure thorough purification

using size exclusion

chromatography or dialysis.

Increase wash steps if

applicable.[8]

Hydrophobic interactions of the

dye.

Include a mild non-ionic

detergent (e.g., 0.1% Tween-

20) in wash buffers for imaging

applications.

Precipitation of Protein
High concentration of organic

solvent (DMSO).

Ensure the final concentration

of DMSO in the reaction

mixture does not exceed 20%.

[11][12]

Over-labeling of the protein.

Reduce the molar excess of

the dye. High DOL can affect

protein solubility and function.

[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. vectorlabs.com [vectorlabs.com]

2. medchemexpress.com [medchemexpress.com]

3. MB 660R DBCO | 荧光染料 | MCE [medchemexpress.cn]

4. medchemexpress.com [medchemexpress.com]

5. bioconjugation.bocsci.com [bioconjugation.bocsci.com]

6. benchchem.com [benchchem.com]

7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

8. benchchem.com [benchchem.com]

9. vectorlabs.com [vectorlabs.com]

10. documents.thermofisher.com [documents.thermofisher.com]

11. help.lumiprobe.com [help.lumiprobe.com]

12. docs.aatbio.com [docs.aatbio.com]

13. documents.thermofisher.com [documents.thermofisher.com]

14. info.gbiosciences.com [info.gbiosciences.com]

15. support.nanotempertech.com [support.nanotempertech.com]

16. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

To cite this document: BenchChem. [Application Notes: Labeling Azide-Modified Proteins
with MB 660R DBCO]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15622464#labeling-proteins-with-mb-660r-dbco]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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